molecular formula C6H14ClNO3 B13608495 2-Amino-4-ethoxybutanoic acid hydrochloride

2-Amino-4-ethoxybutanoic acid hydrochloride

Cat. No.: B13608495
M. Wt: 183.63 g/mol
InChI Key: BHJBPTJSDNSYEA-UHFFFAOYSA-N
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Description

2-Amino-4-ethoxybutanoic acid hydrochloride is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, an ethoxy group, and a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-ethoxybutanoic acid hydrochloride typically involves the reaction of ethyl 4-chlorobutanoate with ammonia, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-ethoxybutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted amino acids.

Scientific Research Applications

2-Amino-4-ethoxybutanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-ethoxybutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methoxybutanoic acid hydrochloride
  • 2-Amino-4-propoxybutanoic acid hydrochloride
  • 2-Amino-4-butoxybutanoic acid hydrochloride

Uniqueness

2-Amino-4-ethoxybutanoic acid hydrochloride is unique due to its specific ethoxy group, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.

Properties

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

2-amino-4-ethoxybutanoic acid;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c1-2-10-4-3-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H

InChI Key

BHJBPTJSDNSYEA-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(C(=O)O)N.Cl

Origin of Product

United States

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